[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Overview
Description
[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Many carbamate compounds are known to interact with enzymes in the body, such as acetylcholinesterase. They bind to these enzymes and inhibit their activity, which can lead to various physiological effects .
Mode of action
Carbamates typically work by forming a covalent bond with their target enzyme, which prevents the enzyme from carrying out its normal function. This can lead to an accumulation of certain chemicals in the body, which can have various effects .
Biochemical pathways
The exact pathways affected by a specific carbamate compound would depend on its structure and the enzymes it targets. Many carbamates are known to affect the nervous system by inhibiting the breakdown of neurotransmitters .
Pharmacokinetics
Carbamates are typically well absorbed in the body and can be distributed to various tissues. They are usually metabolized in the liver and excreted in the urine.
Result of action
The effects of a carbamate compound would depend on its specific targets and the pathways it affects. Many carbamates are known to cause symptoms such as muscle weakness, blurred vision, and respiratory depression due to their effects on the nervous system .
Action environment
The action of carbamates can be influenced by various factors, including the pH of the environment, the presence of other chemicals, and the individual’s health status .
Properties
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-10-4-6-14(7-5-10)8-9-15/h10,15H,4-9H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYUMXPDZXTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663153 | |
Record name | tert-Butyl [1-(2-hydroxyethyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558443-53-1 | |
Record name | tert-Butyl [1-(2-hydroxyethyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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